molecular formula C22H19N3O5S B2413152 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide CAS No. 496029-12-0

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide

Cat. No. B2413152
CAS RN: 496029-12-0
M. Wt: 437.47
InChI Key: ZTSKBTRYOOXBCA-UHFFFAOYSA-N
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Description

The compound “4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide” is a complex organic molecule. It contains an isoquinoline dione group, a sulfamoylphenyl group, and a butanamide group. Isoquinoline diones have attracted attention from synthetic chemists due to their potential for various applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, isoquinoline-1,3-dione compounds have been synthesized using diverse methods employing acryloyl benzamides as key substrates .

Scientific Research Applications

Aggregation Enhanced Emission

One study discusses the synthesis and characterization of 1,8-naphthalimide derivatives, including compounds related to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide, which exhibit aggregation-enhanced emission properties. These compounds form nanoaggregates in aqueous solutions and display enhanced emission due to π-π stacking and intermolecular interactions, providing insights into their potential applications in materials science and sensor technology (Srivastava et al., 2016).

Insertion Reactions with Phosphorus Ylides

Research into the reactivity of isoquinoline derivatives with phosphorus ylides has led to the formation of substituted isoquinolines. This work highlights the synthetic utility of these compounds in constructing complex molecular structures, which are of interest in pharmaceutical chemistry and synthetic methodology (Abdou et al., 2002).

Development of Fluorescent Probes

A novel fluorescent probe based on the 1,8-naphthalimide framework for detecting reducing agents such as DTT (dithiothreitol) has been developed. This probe exhibits a large Stokes shift and fast response, demonstrating the potential of this compound derivatives in biomedical imaging and analytical chemistry (Sun et al., 2018).

Synthesis of Quinazoline Derivatives

A study focused on synthesizing N-substituted quinazoline derivatives from compounds related to this compound, exploring their potential as diuretic and antihypertensive agents. This research underscores the importance of these compounds in developing new therapeutic agents (Rahman et al., 2014).

Inhibitors of Serine Proteases

N-(Sulfonyloxy)phthalimides, including structures analogous to the compound , have been investigated for their ability to inactivate serine proteases such as chymotrypsin. These findings offer a foundation for developing novel therapeutic agents targeting protease-mediated diseases (Neumann & Gütschow, 1994).

properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-sulfamoylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c23-31(29,30)16-11-9-15(10-12-16)24-19(26)8-3-13-25-21(27)17-6-1-4-14-5-2-7-18(20(14)17)22(25)28/h1-2,4-7,9-12H,3,8,13H2,(H,24,26)(H2,23,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSKBTRYOOXBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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